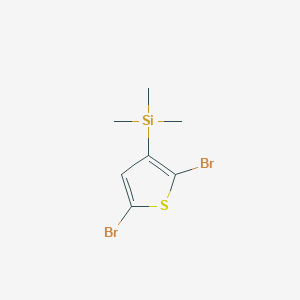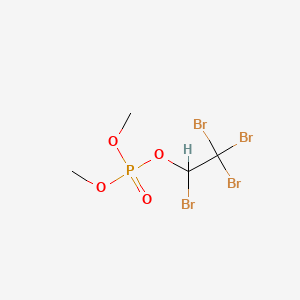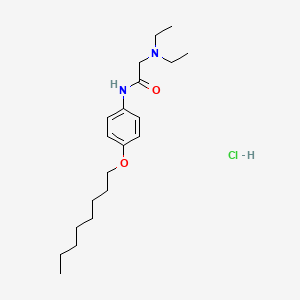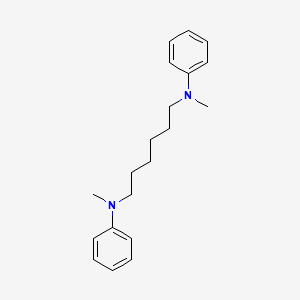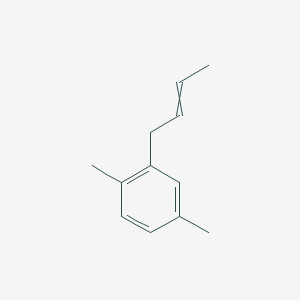
2-(But-2-en-1-yl)-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-en-1-yl)-1,4-dimethylbenzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where the benzene ring is substituted with a but-2-en-1-yl group and two methyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-en-1-yl)-1,4-dimethylbenzene can be achieved through various methods. One common approach involves the alkylation of p-xylene with crotyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(But-2-en-1-yl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of the double bond in the but-2-en-1-yl group can yield the saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of crotonic acid or crotyl alcohol.
Reduction: Formation of 2-(butyl)-1,4-dimethylbenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-(But-2-en-1-yl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(But-2-en-1-yl)-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. The but-2-en-1-yl group can participate in addition reactions due to the presence of the double bond. The exact pathways and molecular targets depend on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
Crotyl alcohol: Similar structure but with a hydroxyl group instead of the benzene ring.
Crotonaldehyde: Contains an aldehyde group instead of the benzene ring.
Crotonic acid: Contains a carboxylic acid group instead of the benzene ring.
Uniqueness
2-(But-2-en-1-yl)-1,4-dimethylbenzene is unique due to the presence of both the but-2-en-1-yl group and the dimethyl-substituted benzene ring
属性
CAS 编号 |
37849-09-5 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2-but-2-enyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4-5,7-9H,6H2,1-3H3 |
InChI 键 |
ZAGLJFOZBVWFJB-UHFFFAOYSA-N |
规范 SMILES |
CC=CCC1=C(C=CC(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


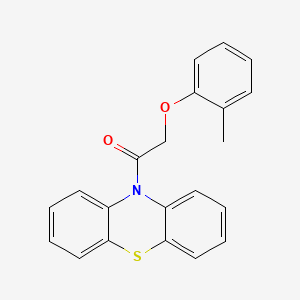
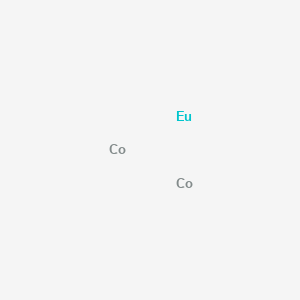

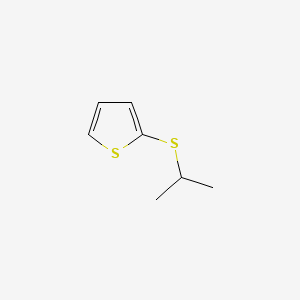
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
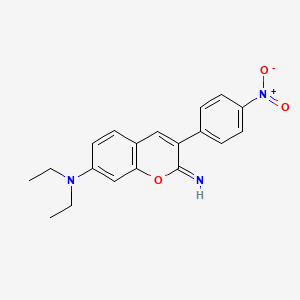
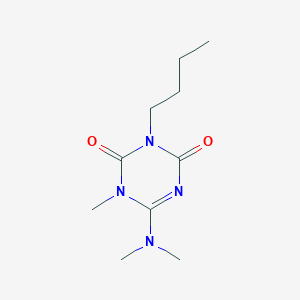
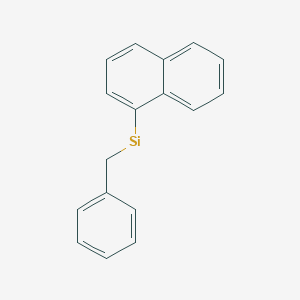
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
